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molecular formula C11H11BrN2O B8454899 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole

4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole

Cat. No. B8454899
M. Wt: 267.12 g/mol
InChI Key: HUKIINOPDOSSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062028B2

Procedure details

To a solution of 4-bromo-1-(3-methoxybenzyl)-1H-pyrazole (3.8 g, 14.23 mmol) was dissolved in CH2Cl2 (30 mL) at 0° C. was added boron tribromide (2.69 mL, 28.5 mmol). The reaction mixture was stirred at 0° C. for 30 min and concentrated. The resulting residue was purified by flash chromatography (0-100% ethyl acetate:hexanes) to afford the title compound (2.55 g, 71% yield) as a yellow oil. LCMS, [M+H]+=253.0. 1H NMR (400 MHz, CDCl3) δ 7.47 (s, 1H), 7.38 (s, 1H), 7.19 (t, J=8.0 Hz, 1H), 6.76 (d, J=8.0 Hz, 2H), 6.59 (s, 1H), 5.20 (s, 2H).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.69 mL
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([O:14]C)[CH:9]=2)[CH:6]=1.B(Br)(Br)Br>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH2:7][C:8]2[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=2)[CH:6]=1

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
BrC=1C=NN(C1)CC1=CC(=CC=C1)OC
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.69 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography (0-100% ethyl acetate:hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=NN(C1)CC=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.55 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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